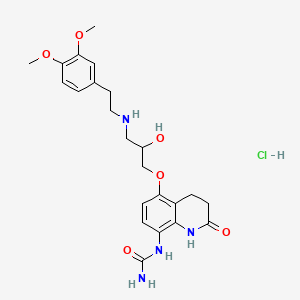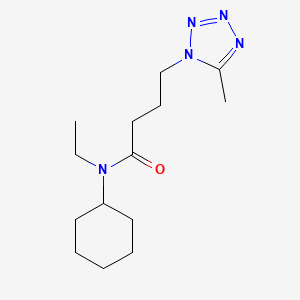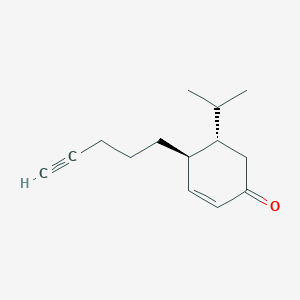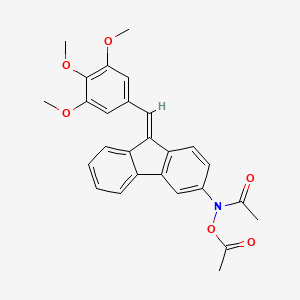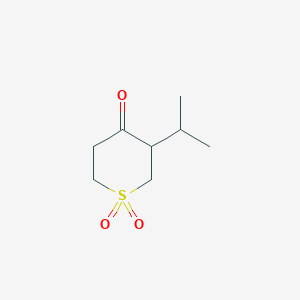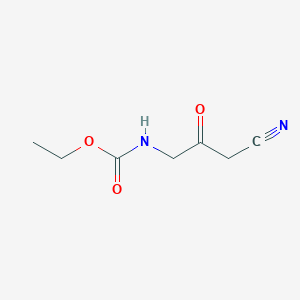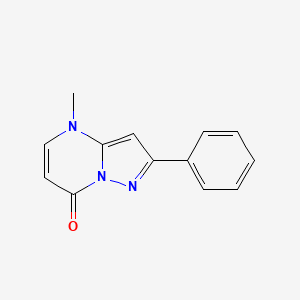
8-(Methoxymethoxy)-2,6-dimethyloct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methoxymethoxy)-2,6-dimethyloct-2-ene is an organic compound characterized by the presence of a methoxymethoxy group attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethoxy)-2,6-dimethyloct-2-ene typically involves the methoxymethylation of an alcohol precursor. One common method involves the use of chloromethyl methyl ether in the presence of a base such as diisopropylethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Methoxymethoxy)-2,6-dimethyloct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-(Methoxymethoxy)-2,6-dimethyloct-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Methoxymethoxy)-2,6-dimethyloct-2-ene involves its interaction with specific molecular targets. The methoxymethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxymethoxybenzoic acid
- 8-Methoxymethoxy-1-naphthoic acid
- Methoxymethyl salicylate
Uniqueness
8-(Methoxymethoxy)-2,6-dimethyloct-2-ene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxymethoxy group provides a versatile functional handle for further chemical modifications, making it valuable in synthetic chemistry and drug development.
Properties
CAS No. |
77661-65-5 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
8-(methoxymethoxy)-2,6-dimethyloct-2-ene |
InChI |
InChI=1S/C12H24O2/c1-11(2)6-5-7-12(3)8-9-14-10-13-4/h6,12H,5,7-10H2,1-4H3 |
InChI Key |
FOHSORCMPMVCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
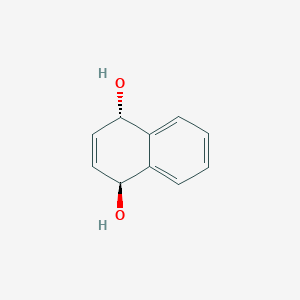

![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
